

Fundamental Properties of Quinol Sulfate and Phenylsulfates

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Compound Focus: Quinol sulfate

CAS No.: 17438-29-8

Cat. No.: S568618

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The table below summarizes the key identifiers and structural data for **quinol sulfate** (hydroquinone sulfate), a specific member of the phenylsulfate class.

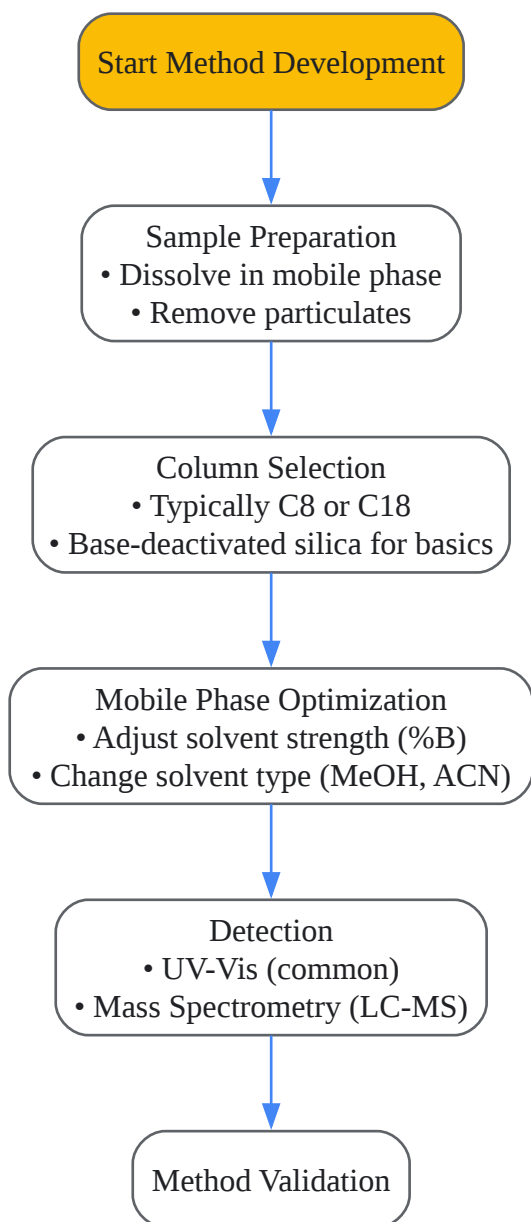
Property	Quinol Sulfate (Hydroquinone Sulfate) [1] [2]	Phenylsulfate Class (General) [3]
IUPAC Name	4-hydroxyphenyl hydrogen sulfate [1]	Phenyl hydrogen sulfate (example)
CAS Number	17438-29-8 [1]	937-34-8 (for phenyl hydrogen sulfate) [3]
Molecular Formula	C ₆ H ₆ O ₅ S [2]	C ₆ H ₆ O ₄ S (for phenyl hydrogen sulfate) [3]
Molecular Weight	190.17 g/mol [1]	174.17 g/mol (for phenyl hydrogen sulfate) [3]
SMILES	<chem>O=S(=O)(O)Oc1ccc(O)cc1</chem> [2]	<chem>OS(=O)(=O)OC1=CC=CC=C1</chem> (for phenyl hydrogen sulfate) [3]
Class Description	An aryl sulfate where one hydroxy group of hydroquinone is substituted by a sulfo group [1].	Organic compounds containing a sulfuric acid group esterified to a phenyl group [3].

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Biological Role	Human and marine xenobiotic metabolite [1].	Information not specified in results.

Analytical Method Development with RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (**RP-HPLC**) is the most common separation technique for analyzing diverse compounds like phenylsulfates [4]. The core principle is the **hydrophobic interaction** between the analyte and the stationary phase, leading to separation based on entropy-driven desolvation [4].

The following diagram illustrates the typical workflow for developing an RP-HPLC method, crucial for characterizing compounds such as **quinol sulfates**.



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RP-HPLC method development workflow for reliable analyte separation and quantification.

Key parameters to optimize in RP-HPLC method development include [4]:

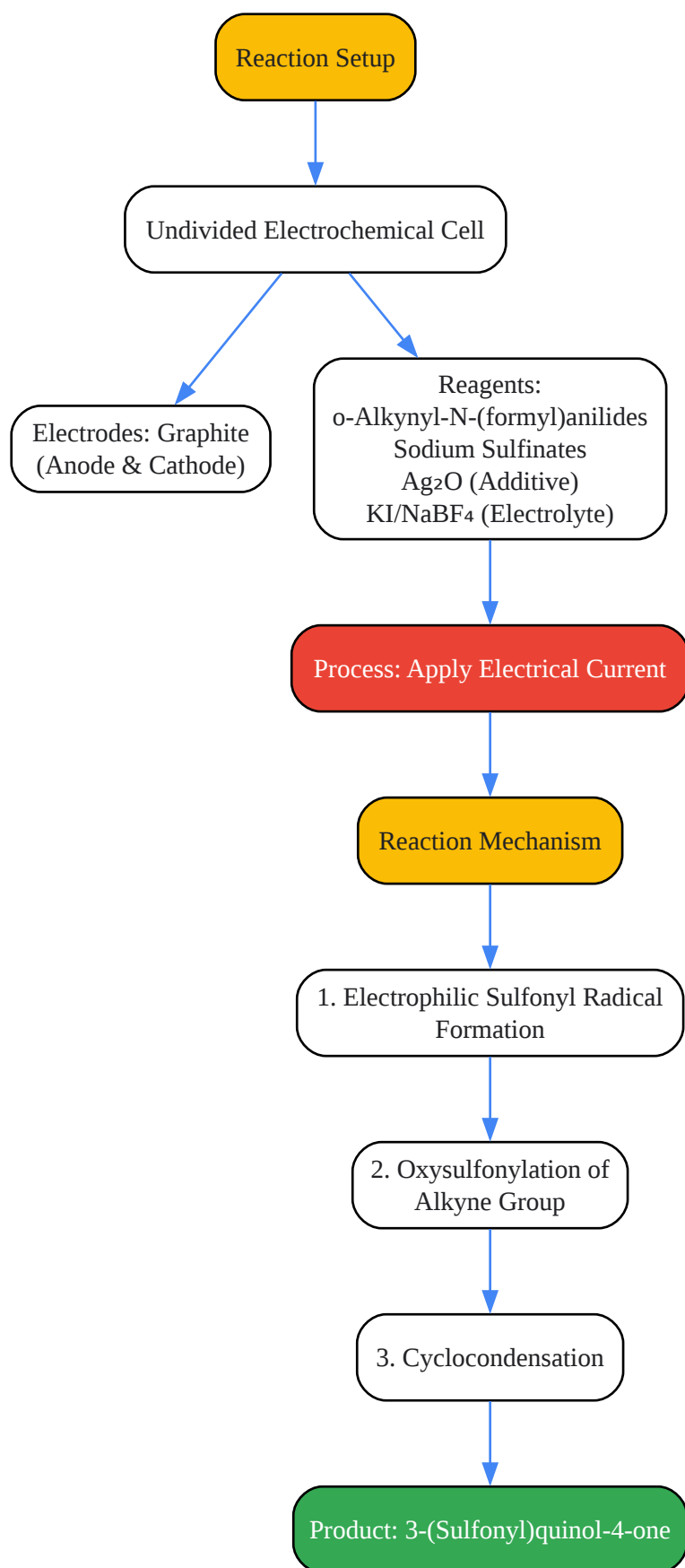
- **Sample Preparation:** The sample should be dissolved in the initial mobile phase and be free of particulates to protect the column and ensure reproducibility.
- **Column (Stationary Phase):** A **C8 or C18 column** made from high-purity, less acidic silica is generally suitable for most samples, including basic compounds.
- **Mobile Phase:** Separation is controlled by adjusting the **solvent strength** (percentage of organic solvent, %B) and the **type of solvent** (e.g., acetonitrile vs. methanol). A 10% decrease in %B can

increase analyte retention threefold.

- **Detection:** UV-Vis detectors are commonly used. For enhanced sensitivity and specificity, especially in complex biological matrices, **Liquid Chromatography-Mass Spectrometry (LC-MS)** is employed [5].

Experimental Protocol: Electrochemical Synthesis

A modern and efficient method for synthesizing complex molecules like 3-(sulfonyl)quinol-4-ones (which contain the sulfonyl functional group) is electrochemical synthesis. The following diagram outlines the setup and reaction sequence.



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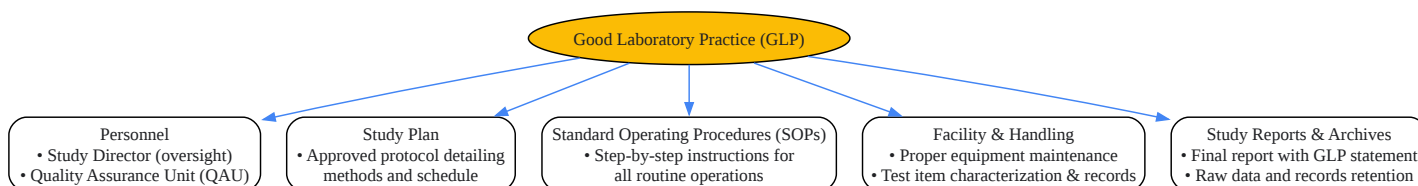
Electrosynthesis setup and domino reaction sequence for 3-(sulfonyl)quinol-4-ones.

Detailed Methodology [6]:

- **Reaction Setup:** The reaction is performed in an **undivided electrochemical cell** equipped with **graphite electrodes**.
- **Reagents:** Combine an **o-alkynyl-N-(formyl)anilide** with a **sodium sulfinate** (aryl or alkyl) in the presence of **silver(I) oxide** and a supporting electrolyte (**potassium iodide** or **sodium tetrafluoroborate**).
- **Reaction Mechanism:** The process is a domino reaction initiated by electrochemistry. It begins with the generation of a sulfonyl radical, followed by **oxysulfonylation** of the alkyne, and is concluded by an intramolecular **cyclocondensation** to form the quinoline ring system.
- **Outcome:** This method provides a transition metal-free pathway to synthesize biologically relevant 3-(sulfonyl)quinol-4-ones in **moderate to good yields** and tolerates a variety of substituents on both the anilide and sulfinate starting materials.

Regulatory Considerations for Drug Development

Adherence to **Good Laboratory Practice (GLP)** is mandatory for generating reliable non-clinical safety and toxicology data submitted to regulatory agencies [7]. The core components of a GLP-compliant study are shown below.



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Key elements of GLP ensuring non-clinical study data quality and integrity.

For drug compounding, the **FDA enforces restrictions** on compounding drugs that are "essentially a copy" of an FDA-approved drug. These restrictions are tied to the drug's status on the FDA's shortage list. For example, as of April 2025, the enforcement discretion period for compounding **semaglutide** by state-licensed pharmacies has ended following a court decision and the stabilization of the national supply [8].

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